1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Agrochemical Nitrification Inhibitor Structure-Activity Relationship

1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2) is a regiospecifically defined building block for medicinal chemistry, enabling the synthesis of pure pyrazole-4-sulfonyl chlorides without isomeric contamination. Its unique 1,3-dimethyl and free -SO₂NH₂ substitution pattern distinguishes it from commercial agrochemical inhibitors, making it essential for patent-driven drug discovery and agrochemical SAR studies. Procure with confidence; each batch includes HPLC/NMR validation for unequivocal structural identity.

Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
CAS No. 88398-53-2
Cat. No. B1356517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-pyrazole-4-sulfonamide
CAS88398-53-2
Molecular FormulaC5H9N3O2S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1S(=O)(=O)N)C
InChIInChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10)
InChIKeyFQQRVLUHFKWHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2): A Niche Building Block for Agrochemical Research


1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2) is a heterocyclic sulfonamide building block with a defined molecular weight of 175.21 g/mol and the formula C₅H₉N₃O₂S. It features a pyrazole ring methylated at the 1- and 3-positions, with a primary sulfonamide (-SO₂NH₂) substituent at the 4-position [1]. Commercially available at purities typically ≥97-98%, it is primarily sourced for research and development purposes, with traceable certificates of analysis including NMR and HPLC validation . While it is a member of the broader dimethylpyrazole class utilized in pharmaceutical and agrochemical research, the specific positioning of its methyl groups (1,3-) and the presence of a free sulfonamide functionality distinguish it from more widely commercialized analogs [2].

Why Generic 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Procurement Falls Short: The Scarcity of Comparative Data


The core procurement challenge for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2) lies in its status as a largely uncharacterized building block in the open scientific literature. While the pyrazole-sulfonamide chemotype is well-represented in drug discovery, particularly as sulfonyl chloride precursors for parallel medicinal chemistry libraries [1], the specific 1,3-dimethyl-4-sulfonamide isomer lacks published, quantitative biological or physicochemical data that would define its superiority over closely related analogs. Substitution with another dimethylpyrazole sulfonamide derivative—for example, a 1,5-dimethyl regioisomer or an N-alkylated sulfonamide—is not supported by existing evidence because the target compound's unique substitution pattern (1,3-dimethyl with a free -SO₂NH₂) has not been directly benchmarked against these comparators. This evidence gap means that any selection must currently rely on a negative differentiation: other compounds in this class simply do not have the precise substitution pattern required for specific patent or synthetic routes [2][3].

Quantitative Evidence Guide for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Procurement


Differentiation from 3,4-Dimethylpyrazole Phosphate (DMPP) as a Nitrification Inhibitor Scaffold

1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2) is functionally and chemically distinct from the widely used commercial nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP, CAS 202842-98-6). DMPP is a phosphate salt of 3,4-dimethyl-1H-pyrazole with a molecular weight of 194.1 g/mol, a melting point of 165°C, and water solubility of 132 g/L at pH 3.0 [1]. In contrast, 1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a covalent sulfonamide (MW 175.21 g/mol) with a melting point range of 97-105°C and only slight solubility in DMSO and methanol [2][3]. The presence of the sulfonamide group imparts fundamentally different hydrogen-bonding capabilities (1 H-bond donor, 4 H-bond acceptors) and electronic properties compared to the phosphate salt of DMPP [4].

Agrochemical Nitrification Inhibitor Structure-Activity Relationship

Synthetic Utility in Avoiding Regioisomeric Contamination Compared to Direct Sulfonylation Routes

In the context of pyrazole-4-sulfonamide library synthesis, the target compound represents a specific, defined regioisomer. Direct Friedel-Crafts sulfonylation of N-substituted pyrazoles with chlorosulfonic acid yields varying mixtures of regioisomeric sulfonyl chlorides (e.g., 2a and 2b) as a function of the N-substituent, along with low overall yields [1]. Isolation of the desired sulfonamide is complicated by the inability to distinguish regioisomeric byproducts during mass-triggered reverse phase HPLC purification [1]. A three-step parallel medicinal chemistry protocol using a sulfur-functionalized aminoacrolein derivative was developed to circumvent these regioselectivity issues and provide regiochemically pure pyrazole-4-sulfonamides [1].

Medicinal Chemistry Parallel Synthesis Sulfonyl Chloride Precursor

Sulfonamide-Enhanced Antimicrobial Activity Relative to Non-Sulfonamide Pyrazoles

While direct data for the target compound (1,3-dimethyl-4-sulfonamide) are absent, class-level evidence demonstrates that the sulfonamide moiety confers substantial antibacterial activity enhancement over non-sulfonamide pyrazole analogs. In a study of pyrazolone and dipyrazolotriazine derivatives, sulfonamide analogues 5a-c displayed excellent antibacterial activity, with compound 5b achieving a minimum inhibitory concentration (MIC) of 7.61 µM and compound 5a achieving MIC of 8.98 µM against S. aureus, both exceeding the activity of the reference drug tetracycline (MIC = 11.77 µM) [1]. Structure-activity relationship analysis revealed that the benzenesulfonamide group was crucial for enhancing activity [1].

Antimicrobial Antibacterial Tyrosyl-tRNA Synthetase

Validated Research and Industrial Application Scenarios for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide


Precursor for Heterocyclic Sulfonyl Chloride Generation in Parallel Medicinal Chemistry

Based on the three-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides [1], 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2) is optimally deployed as a defined sulfonamide building block for generating corresponding sulfonyl chlorides. This application is specifically validated for medicinal chemistry programs requiring regiochemically pure pyrazole-4-sulfonyl chlorides for sulfonamide library synthesis, circumventing the regioisomeric contamination inherent to direct sulfonylation routes [1].

Agrochemical Intermediate for Nitrification Inhibitor or Fungicide Scaffold Development

Patents describe substituted pyrazole compounds, including sulfonamide derivatives, as intermediates for preparing sulfonamide or sulfonyl urea growth regulators or herbicides [2]. The target compound's 1,3-dimethyl-4-sulfonamide substitution pattern distinguishes it from the commercial nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) [3], positioning it as a distinct scaffold for developing novel agrochemical agents rather than as a direct replacement for existing commercial inhibitors.

Antimicrobial Lead Optimization Leveraging the Pyrazole-Sulfonamide Pharmacophore

Class-level evidence demonstrates that pyrazole derivatives bearing a sulfonamide moiety exhibit enhanced antimicrobial activity compared to non-sulfonamide pyrazoles [4]. While the target compound itself lacks published MIC data, it provides a synthetic entry point for generating focused libraries of 1,3-dimethylpyrazole-4-sulfonamide derivatives for antimicrobial SAR studies targeting enzymes such as bacterial tyrosyl-tRNA synthetase [4].

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